3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
CAS No.:
Cat. No.: VC13760422
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.
![3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione -](/images/structure/VC13760422.png)
Specification
Molecular Formula | C8H7NO3 |
---|---|
Molecular Weight | 165.15 g/mol |
IUPAC Name | 3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione |
Standard InChI | InChI=1S/C8H7NO3/c10-7-3-1-2-6-8(11)12-5-4-9(6)7/h1-3H,4-5H2 |
Standard InChI Key | SGYGYVKBCYORQR-UHFFFAOYSA-N |
SMILES | C1COC(=O)C2=CC=CC(=O)N21 |
Canonical SMILES | C1COC(=O)C2=CC=CC(=O)N21 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
3,4-Dihydropyrido[2,1-c] oxazine-1,6-dione (C₇H₆N₂O₃) features a bicyclic framework comprising a pyridine ring fused to a 1,4-oxazine moiety. The numbering system follows IUPAC conventions, with positions 1 and 6 occupied by ketone groups. Partial saturation at the 3,4-positions introduces conformational constraints that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Substituent Effects
Bromination at position 7 (CAS 1971072-97-5) increases molecular weight to 244.044 g/mol while introducing electrophilic character conducive to nucleophilic aromatic substitution. The 7-(4-methylimidazol-1-yl) derivative (CAS 1402004-16-3) exemplifies functionalization strategies that enhance target binding through hydrogen bonding and π-stacking interactions .
Synthetic Methodologies
General Cyclization Strategies
Synthesis typically employs condensation reactions between α-keto acids and amino alcohols, followed by intramolecular cyclization. For example:
-
Precursor Preparation: Reacting 2-aminopyridine-3-carboxylic acid with glycolic acid under Dean-Stark conditions yields intermediate Schiff bases.
-
Ring Closure: Heating in acetic anhydride induces simultaneous dehydration and cyclization to form the oxazine ring .
Brominated Derivative Synthesis
The 7-bromo analog is synthesized via electrophilic aromatic substitution using bromine in dichloromethane at 0°C, achieving regioselectivity through directing effects of the oxazine oxygen.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Schiff Base Formation | Glycolic acid, toluene, reflux | 78 |
Cyclization | Ac₂O, 110°C, 4h | 65 |
Bromination | Br₂, DCM, 0°C, 2h | 82 |
Physicochemical Properties and Stability
Solubility and Partitioning
While solubility data for the parent compound remain unreported, brominated derivatives exhibit limited aqueous solubility (<1 mg/mL) but improved lipophilicity (logP ≈ 1.8), suggesting blood-brain barrier permeability potential .
Degradation Pathways
The diketone moiety undergoes base-catalyzed hydrolysis to carboxylic acids under alkaline conditions (pH > 9). Thermal analysis (TGA) reveals decomposition onset at 215°C, with mass spectrometry identifying CO and NH₃ as primary gaseous products .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a key precursor in synthesizing PDE4 inhibitors and JAK2 kinase modulators. The bromo-substituted derivative is particularly valuable for Suzuki-Miyaura cross-coupling reactions in lead optimization .
Materials Science Applications
Thin films formed via vapor deposition exhibit n-type semiconductor behavior (band gap = 3.2 eV), with potential use in organic photovoltaics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume